molecular formula C15H22N2O4 B3112263 (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid CAS No. 188777-45-9

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid

Cat. No. B3112263
CAS RN: 188777-45-9
M. Wt: 294.35 g/mol
InChI Key: VGRRUKULDYLAHI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid, also known as Boc-hydrazine, is a chemical compound that has been widely used in scientific research for several years. It is a derivative of hydrazine and is commonly used as a reagent in the synthesis of various compounds. Boc-hydrazine is a white crystalline powder that is soluble in water and other organic solvents.

Scientific Research Applications

Electrophilic Amination in Amino Acids

  • Study: Electrophilic amination of amino acids with N-Boc-oxaziridines led to the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This method accommodates various functional groups encountered in amino acid side chains (Hannachi et al., 2004).

Asymmetric Synthesis Applications

  • Study: A convenient asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines was achieved, involving the synthesis of the benzyl bromides and the alkylation of the glycine enolate derivative (Monclus et al., 1995).

Heterocyclic Compound Synthesis

  • Study: 3-(4-Phenyl) benzoyl propionic acid was used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones (Soliman et al., 2010).

Partition Studies in Chemical Solutions

  • Study: The partition of carboxylic acids between benzene and aqueous solution was studied, considering acids like acetic, propanoic, butanoic, pentanoic, hexanoic, and decanoic acids. This research contributes to understanding the solubility and partition behaviors of similar compounds (Fujii & Tanaka, 1981).

Green Synthesis Applications

  • Study: The efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides was achieved, indicating significant improvements in reaction times and yields, with potential pharmaceutical applications (Zaheer et al., 2015).

Phase Behavior in Ternary Systems

  • Study: The phase behavior of the ternary system carbon dioxide+1-propanol+salicylic acid was experimentally studied, providing insights into the gas-anti-solvent (GAS) process, relevant for the pharmaceutical industry (Shariati & Peters, 2002).

properties

IUPAC Name

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRRUKULDYLAHI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
Reactant of Route 2
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
Reactant of Route 3
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
Reactant of Route 4
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
Reactant of Route 5
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
Reactant of Route 6
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.